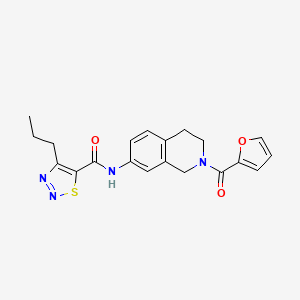![molecular formula C10H18Cl2N4 B2749235 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride CAS No. 2137539-17-2](/img/structure/B2749235.png)
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride is a compound of significant interest in various scientific fields, notably in chemistry and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride typically involves a series of reaction steps. Commonly, the starting material is reacted through a sequence of cyclizations, alkylations, and protective group manipulations. Key conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production often involves automated, high-throughput techniques. Continuous flow synthesis can be utilized to maintain consistent reaction conditions and scale up the production efficiently. Advanced purification methods, such as crystallization and chromatography, are employed to achieve the desired compound quality.
化学反应分析
Types of Reactions
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride undergoes various chemical reactions including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate under controlled conditions.
Reduction: : Hydrogenation reactions using catalysts such as palladium on carbon can reduce specific moieties within the compound.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane as solvent.
Reduction: : Palladium on carbon, hydrogen gas.
Substitution: : Sodium hydroxide, dimethylformamide as solvent.
Major Products
The primary products depend on the reaction pathway:
Oxidation: yields oxidized derivatives with altered functionalities.
Reduction: results in reduced analogs with potential activity changes.
Substitution: produces a variety of substituted derivatives, each with unique properties.
科学研究应用
The compound has a broad range of applications in scientific research:
Chemistry: : Used as a precursor for more complex molecules in synthetic chemistry.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects, particularly in neurology and oncology.
Industry: : Applied in the development of new materials with specific properties.
作用机制
The mechanism by which 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride exerts its effects is intricate:
Molecular Targets: : It interacts with enzymes and receptors, modulating their activity.
Pathways: : Involves signaling pathways related to cellular proliferation, apoptosis, and neurotransmission.
相似化合物的比较
Unique Features
Its cyclopropyl and pyrrolidine moieties provide unique steric and electronic properties.
The triazole ring enhances its binding affinity and specificity for certain biological targets.
Similar Compounds
3-[(3S)-3-Cyclopropylpyrrolidin-2-yl]-1H-1,2,4-triazole
3-[(4S)-4-Cyclopropylpyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole
Each has different substituents and stereochemistry, influencing their reactivity and applications.
That's a deep dive! Hope it meets your needs, but let me know what else I can whip up!
属性
CAS 编号 |
2137539-17-2 |
|---|---|
分子式 |
C10H18Cl2N4 |
分子量 |
265.18 g/mol |
IUPAC 名称 |
3-(4-cyclopropylpyrrolidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-6-12-10(14-13-6)9-5-11-4-8(9)7-2-3-7;;/h7-9,11H,2-5H2,1H3,(H,12,13,14);2*1H |
InChI 键 |
PQQLHFRNSQOSLH-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl |
规范 SMILES |
CC1=NC(=NN1)C2CNCC2C3CC3.Cl.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-butyl-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2749152.png)
![N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2749153.png)
![1-Benzyl-N-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidin-4-amine](/img/structure/B2749154.png)
![4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol](/img/structure/B2749155.png)
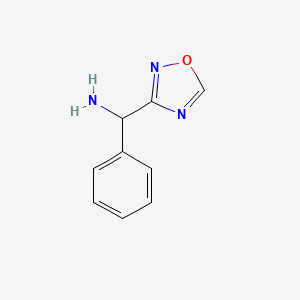
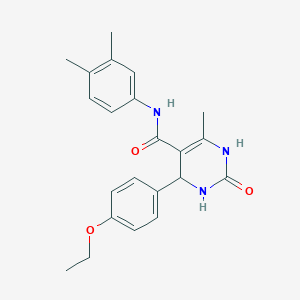
![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2749161.png)
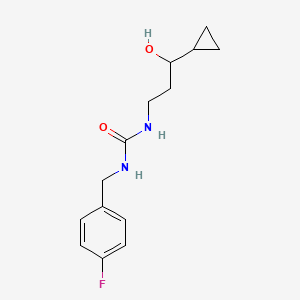
![3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749164.png)
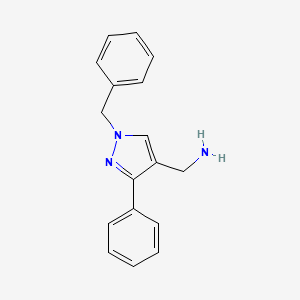
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)
![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)
